4-(5-Hydroxyisoxazol-3-yl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

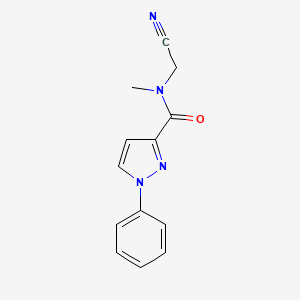

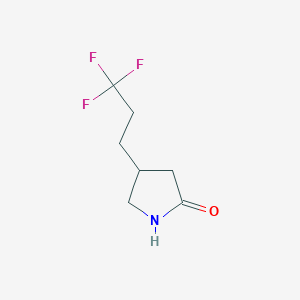

The compound “4-(5-Hydroxyisoxazol-3-yl)benzoic acid” is a derivative of benzoic acid with an isoxazole ring and a hydroxy group. Isoxazole is a five-membered heterocyclic compound commonly found in many commercially available drugs . Benzoic acid is a simple carboxylic acid which is widely used as a food preservative .

Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on the specific conditions and reactants present. Isoxazoles are known to participate in various chemical reactions .Scientific Research Applications

Synthesis and Inhibitory Activity

4-(5-Hydroxyisoxazol-3-yl)benzoic acid and its analogs have been studied for their potential as inhibitors of glutamate carboxypeptidase II (GCP II). A synthesis method for such compounds was developed, highlighting their relevance in medicinal chemistry. The study found that modifications in the hydroxyisoxazole group significantly affected the inhibitory activity, emphasizing the importance of this functional group in the compound's biological activity (Teus et al., 2007).

Photolysis Studies

Research on 3-hydroxyisoxazoles, closely related to this compound, showed that these compounds undergo photolysis under specific conditions, producing various products. This study provides insights into the chemical behavior of isoxazoles when exposed to light, which could be relevant for understanding the stability and degradation of related compounds (Nakagawa et al., 1974).

Corrosion Inhibition

Compounds structurally related to this compound, such as those based on 8-hydroxyquinoline, have been investigated for their effectiveness in corrosion inhibition. These studies are crucial in materials science, particularly for protecting metals like steel from corrosion (Rbaa et al., 2020).

Electrochemical Studies

The electrochemical behavior of compounds similar to this compound has been explored. These studies are significant in electrochemistry and environmental sciences, especially in understanding how such compounds interact with electrical currents and their potential environmental impact (Mandić et al., 2004).

Luminescent Sensors

Research on imidazole derivatives, structurally related to this compound, has led to the development of luminescent sensors. These sensors can detect ions like cyanide and mercury, highlighting the compound's potential application in environmental monitoring and safety (Emandi et al., 2018).

Fungal Metabolites

Derivatives of hydroxy-benzoic acid, similar to this compound, have been isolated from fungi like Curvularia fallax. These studies contribute to the understanding of natural products and their potential applications in pharmaceuticals and biotechnology (Abraham & Arfmann, 1990).

Antibacterial Activity

Studies have been conducted on the antibacterial activity of derivatives of hydroxy benzoic acid. These compounds, related to this compound, show promising results in combating bacterial infections, underscoring their potential in developing new antimicrobial agents (Satpute et al., 2018).

Analgesic and Anti-inflammatory Activities

Research has also been directed towards evaluating the analgesic, anti-inflammatory, and antimicrobial activities of benzimidazole analogs, which share structural similarities with this compound. Such studies are crucial in the field of pharmacology, particularly in the development of new therapeutic agents (Chikkula & Sundararajan, 2017).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

4-(5-oxo-2H-1,2-oxazol-3-yl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO4/c12-9-5-8(11-15-9)6-1-3-7(4-2-6)10(13)14/h1-5,11H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOXDENOBLWNTCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)ON2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401284833 |

Source

|

| Record name | 4-(5-Hydroxy-3-isoxazolyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401284833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178168-22-4 |

Source

|

| Record name | 4-(5-Hydroxy-3-isoxazolyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401284833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-fluorophenyl)sulfonyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2673656.png)

![N-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2673657.png)

![[1,1'-Biphenyl]-4-yl(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B2673660.png)

![1-[1-(3,5-Dichloropyridin-2-yl)piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2673661.png)

![1-(6-(2-Fluorobenzyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B2673664.png)

![N-(4-fluorobenzyl)-2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2673665.png)

![(5R,8S)-10-(pyridin-3-ylsulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine](/img/structure/B2673666.png)

![Spiro[adamantane-2,2'-pyrrolidine];hydrochloride](/img/structure/B2673668.png)

![N-(2-fluorophenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-7(6H)-carboxamide](/img/structure/B2673672.png)